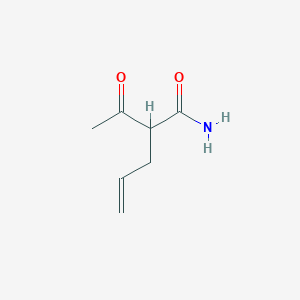

2-Acetylpent-4-enamide

Beschreibung

Eigenschaften

CAS-Nummer |

124098-58-4 |

|---|---|

Molekularformel |

C7H11NO2 |

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

2-acetylpent-4-enamide |

InChI |

InChI=1S/C7H11NO2/c1-3-4-6(5(2)9)7(8)10/h3,6H,1,4H2,2H3,(H2,8,10) |

InChI-Schlüssel |

ZWXXYNMBLWQRGX-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CC=C)C(=O)N |

Kanonische SMILES |

CC(=O)C(CC=C)C(=O)N |

Synonyme |

4-Pentenamide, 2-acetyl- (9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Acetylpent 4 Enamide and Analogous Structures

Established Synthetic Pathways to N-Acetyl Enamides

Several classical and robust methods have been developed for the synthesis of N-acetyl enamides, each with its own advantages and substrate scope. These methods often start from readily available precursors like ketoximes or amides.

Reductive Acylation of Ketoximes with Ferrous Acetate for N-Acetyl Enamide Formation

A practical and facile method for the synthesis of N-acetyl α-arylenamides involves the reductive acylation of the corresponding ketoximes using ferrous acetate as the reducing agent. This approach is valued for its mild reaction conditions, straightforward purification procedures, and high yields for a variety of N-acetyl enamides. The use of Fe(OAc)₂, acetic anhydride (B1165640), and acetic acid in solvents such as THF or DMF at temperatures between 65–70°C has proven effective. organic-chemistry.org This method addresses challenges associated with large-scale production, such as inconsistent reaction profiles and tedious purification steps often encountered with other methods like those using iron metal. organic-chemistry.org The scalability of this procedure has been demonstrated, making it a viable option for industrial applications. organic-chemistry.org

| Reagents | Solvent | Temperature | Yield | Reference |

| Fe(OAc)₂ | THF or DMF | 65-70°C | Up to 90% | organic-chemistry.org |

| Acetic Anhydride | ||||

| Acetic Acid |

Stereoselective Enamide Synthesis via Peterson Reaction Manifold

For stereocontrolled synthesis of enamides, the Peterson reaction manifold offers a powerful strategy. This method allows for the stereoselective formation of the enamide double bond under mild, aprotic, and basic conditions, which is crucial for avoiding the acid-catalyzed hydrolysis to which enamides are susceptible. acs.orgnih.gov The synthesis begins with vinylsilanes, which are converted into enamides through a sequence of epoxidation, nucleophilic ring-opening of the resulting epoxysilanes with sodium azide (NaN₃), and reduction of the azide. This is followed by a "one-pot" N-acylation and Peterson elimination process. acs.orgnih.govresearchgate.net This methodology is distinguished by its wide applicability and the high degree of control over the final stereochemistry of the enamide. nih.gov

Direct N-Dehydrogenation through Electrophilic Amide Activation

A more direct and modern approach to enamide synthesis is the N-dehydrogenation of amides. A novel, one-step N-dehydrogenation of amides to enamides has been reported, employing a combination of LiHMDS and triflic anhydride. In this reaction, triflic anhydride serves as both an electrophilic activator and an oxidant. This method is notable for its simple setup and broad substrate scope, accommodating both N-cyclic and -acyclic amide substrates without the need for pre-functionalization. The synthetic utility of the enamides formed through this process has been demonstrated in various downstream transformations.

The general procedure involves dissolving the amide in anhydrous Et₂O, cooling to -94 °C, followed by the slow addition of LiHMDS and then dropwise addition of triflic anhydride.

| Amide Type | Reagents | Key Features | Reference |

| N-cyclic and -acyclic | LiHMDS, Triflic Anhydride | One-step, broad scope, no pre-functionalization |

Phosphine-Mediated Reductive Acylation of Oximes

While a dedicated, standalone "phosphine-mediated" method for the reductive acylation of oximes to enamides is not prominently featured in the literature, phosphines play a crucial role in various reduction and acylation reactions. Their ability to act as reducing agents, particularly in deoxygenation reactions, is well-documented. For instance, phosphines are used in the reduction of phosphine oxides, a fundamental reaction in organophosphorus chemistry. While not a direct synthesis of enamides from oximes, this highlights their reducing capabilities. In the context of enamide synthesis, phosphines could potentially be part of a multi-component system or a catalytic cycle, but methods centered on ferrous acetate or other metal catalysts are more commonly employed for the reductive acylation of ketoximes.

Ruthenium-Catalyzed Synthetic Routes to Enamides

Ruthenium catalysts have emerged as versatile tools for the synthesis of enamides, offering unique reactivity and selectivity. One notable method is the ruthenium-catalyzed anti-Markovnikov addition of primary amides to terminal alkynes. This process, utilizing a catalyst system of bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II), 1,4-bis(dicyclohexylphosphino)butane, and ytterbium triflate, selectively produces the thermodynamically disfavored Z-configured enamides with high stereoselectivity. Furthermore, in situ double-bond isomerization can be achieved to furnish the corresponding E-isomers.

Ruthenium catalysts also enable formal dehydrative [4 + 2] cycloaddition reactions between enamides and alkynes, providing a mild and economical route to highly substituted pyridines. This reaction demonstrates the utility of enamides as building blocks in more complex molecular architectures.

| Catalytic System | Reactants | Product | Key Features | Reference |

| Ru(II) complex, phosphine ligand, Yb(OTf)₃ | Primary amide, terminal alkyne | Z-enamide | High stereoselectivity, anti-Markovnikov addition | |

| Ru(p-cymene)(OAc)₂ | Enamide, alkyne | Substituted pyridine | Formal [4+2] cycloaddition, high efficiency |

Advanced and Stereoselective Synthetic Approaches for Enamides

Modern synthetic chemistry continues to evolve, providing more sophisticated and efficient methods for enamide synthesis, with a strong emphasis on stereoselectivity and atom economy.

Advanced methods often leverage transition-metal catalysis. For example, palladium-catalyzed hydroamidation of electron-deficient terminal alkynes offers a stereoselective route to Z-enamides. The stereoselectivity is believed to arise from an intramolecular hydrogen bond between the amido proton and the carbonyl oxygen of the ester group in the vinyl-palladium intermediate.

Another innovative approach involves a light-driven, acceptorless cooperative hydrogen atom transfer (HAT) method for the dehydrogenation of aliphatic amides to enamides. This photoredox-based method utilizes a combination of a hydrogen atom transfer agent and a cobaloxime co-catalyst for dihydrogen evolution, featuring short reaction times and broad functional group tolerance.

Furthermore, copper(I) iodide has been shown to catalyze the reductive acylation of ketoximes with sodium bisulfite (NaHSO₃) as the terminal reductant, providing a broad scope of enamides in high yields.

These advanced methodologies underscore the ongoing efforts to develop milder, more selective, and sustainable synthetic routes to enamides, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Asymmetric Hydrogenation Methodologies for Chiral Amine Precursors from N-Acetyl Enamides

The asymmetric hydrogenation of N-acetyl enamides is a powerful and atom-economical strategy for producing chiral amines, which are crucial components in many pharmaceuticals and biologically active compounds. nih.govacs.org This transformation is highly valued for its efficiency and sustainability, generating minimal waste. acs.org N-acetyl enamides are considered excellent precursors because they are relatively stable and the resulting acetyl group on the chiral amine product can be readily removed if necessary. nih.gov

Research has explored various catalytic systems to achieve high enantioselectivity in the hydrogenation of enamides. Transition metal catalysts, particularly those based on iridium and rhodium, are widely used. nih.gov More recently, organocatalysis has emerged as an environmentally benign alternative. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have proven highly effective for the hydrogenation of enamides using Hantzsch esters as the reducing agent. nih.gov A notable development is the use of a dual acid system, where a sub-stoichiometric amount of a chiral phosphoric acid is combined with an achiral acid like acetic acid. This approach can reduce the required loading of the expensive chiral catalyst to as low as 1 mol% while maintaining excellent yield and enantioselectivity. nih.gov

Table 1: Organocatalytic Asymmetric Hydrogenation of an Enamide Substrate Data synthesized from findings on dual-acid catalyst systems. nih.gov

| Catalyst System | Chiral Catalyst Loading | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (ee%) |

| Chiral Phosphoric Acid A4 | 1 mol% | 10 mol% Acetic Acid | Toluene | 50 | High | >95% |

| Chiral Phosphoric Acid A4 | 5 mol% | None | Toluene | 50 | Moderate | High |

| VAPOL Phosphoric Acid A2 | 5 mol% | None | Toluene | 25 | High | Excellent |

Enamide-Based Domino Reactions for the Construction of Complex Molecular Architectures

Enamides are highly effective nucleophiles in domino reactions, enabling the rapid construction of complex molecular frameworks from simple starting materials in a single pot. nih.gov These reactions are prized for their efficiency, as they form multiple chemical bonds and stereocenters in a single synthetic operation, minimizing purification steps and resource consumption.

A prime example is the highly stereoselective synthesis of complex tetrahydropyrans through a domino reaction involving the twofold addition of an enamide to an aldehyde. nih.govuni-frankfurt.denih.gov This process, typically mediated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can create up to five contiguous stereocenters and three new sigma bonds with remarkable diastereoselectivity. nih.govresearchgate.net In many cases, only one of sixteen possible diastereomers is observed as the major product. nih.govuni-frankfurt.denih.gov

The mechanism is believed to proceed through an initial carbonyl-ene type reaction between the aldehyde and the first enamide molecule, forming an N-acyliminium ion intermediate. This is followed by an aza-ene-type reaction with a second enamide molecule. The sequence concludes with an intramolecular cyclization, where an alcohol moiety adds to the newly formed N-acyliminium ion to furnish the final tetrahydropyran structure. nih.govresearchgate.net The stereochemical outcome of the reaction can be controlled by the configuration (E- or Z-) of the starting enamide, allowing access to different diastereomers of the product. nih.govuni-frankfurt.denih.gov

Table 2: Stereoselective Tetrahydropyran Synthesis via Enamide Domino Reaction Representative data based on the described domino reaction. nih.govresearchgate.net

| Enamide Configuration | Aldehyde | Lewis Acid | Result | Diastereomeric Ratio (d.r.) |

| E | Isovaleraldehyde | BF₃·OEt₂ | Single diastereomer of tetrahydropyran product | >20:1 |

| Z | Benzaldehyde | BF₃·OEt₂ | Two primary diastereomers formed | 3:1 |

| E | p-Anisaldehyde | BF₃·OEt₂ | Single diastereomer of tetrahydropyran product | >20:1 |

Development of Catalyst-Free and Green Chemistry Approaches for Enamide Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for enamide synthesis that reduce waste and avoid hazardous reagents. daneshyari.comresearchgate.net Traditional methods often rely on stoichiometric reductants or oxidants, which generate significant byproducts. daneshyari.com

One innovative green approach combines the reductive acylation of ketoximes with the oxidative coupling of terminal alkynes in a single pot. daneshyari.com This process allows for the simultaneous synthesis of both enamides and 1,3-diynes in high yields under mild conditions, completely avoiding the need for external terminal reductants or oxidants. daneshyari.com Other green strategies focus on solvent-free conditions. For instance, direct amidation of carboxylic acids and amines can be achieved using minute amounts of a catalyst like ceric ammonium nitrate under microwave irradiation, offering a rapid, efficient, and environmentally friendly protocol. nih.gov Similarly, the use of boric acid as a simple and readily available catalyst for the reaction between a carboxylic acid and urea provides a solvent-free method for amide synthesis. researchgate.net

A novel, one-step N-dehydrogenation method has also been developed for the direct synthesis of enamides from amides. acs.orgacs.org This reaction uses a combination of LiHMDS (lithium bis(trimethylsilyl)amide) and triflic anhydride, which acts as both an electrophilic activator and an oxidant. acs.orgacs.org The procedure is characterized by its simple setup and broad substrate scope, offering an efficient route to enamides.

Emerging Synthetic Strategies for 2-Acetylpent-4-enamide Analogues

The synthesis of analogues of this compound benefits from a range of emerging and powerful synthetic strategies that offer novel pathways to structural complexity and diversity. These modern methods often provide improved efficiency and control over traditional approaches.

One significant area is the application of copper-mediated cross-coupling reactions for C(sp²)–N bond formation. rsc.org This strategy has proven highly versatile in the total synthesis of complex peptide natural products containing enamide functionalities, demonstrating its potential for constructing sophisticated analogues. rsc.org

Furthermore, the direct N-dehydrogenation of amides using electrophilic activation represents a cutting-edge approach. acs.orgacs.org This method allows for the formation of the enamide double bond from a saturated amide precursor in a single step, bypassing more traditional multi-step sequences. The resulting enamides can then be used in a variety of downstream transformations, including inverse electron-demand Diels–Alder reactions and [2+2] cycloadditions, to rapidly build molecular complexity. acs.org

Finally, the continued development of domino reactions, such as the one-pot synthesis of highly substituted tetrahydropyrans, showcases a powerful strategy for creating complex architectures from simple enamide precursors. nih.govnih.gov By designing new cascade sequences, chemists can access novel molecular scaffolds analogous to this compound with high levels of stereocontrol and efficiency.

Mechanistic Investigations and Reactivity Profiles of 2 Acetylpent 4 Enamide

Reactivity at the Amide Carbonyl and Amide Activation

The amide functional group is typically characterized by its low electrophilicity due to the delocalization of the nitrogen lone pair into the carbonyl π-system, a phenomenon known as amidic resonance. nih.gov This inherent stability necessitates activation to facilitate reactions at the carbonyl carbon.

Amides can be rendered significantly more electrophilic through activation with potent oxophilic reagents, with trifluoromethanesulfonic (triflic) anhydride (B1165640) (Tf₂O) being a prominent example. nih.gov The activation of 2-Acetylpent-4-enamide with triflic anhydride proceeds via the oxygen atom of the amide carbonyl, which acts as a nucleophile. This interaction results in the formation of a highly reactive iminium triflate intermediate. tcichemicals.com This process overcomes the intrinsic low reactivity of the amide, making the carbonyl carbon susceptible to subsequent nucleophilic attack. nih.gov The use of Tf₂O is valued for its ability to generate highly electrophilic intermediates under mild conditions. tcichemicals.com Depending on the amide's substitution pattern and the presence of a base, this activation can lead to various reactive species, including nitrilium or keteniminium ions. tcichemicals.com

Once activated, the iminium triflate of this compound exhibits a highly electrophilic carbon center, primed for nucleophilic addition. nih.govmasterorganicchemistry.com This reaction, often termed 1,2-addition, involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³. masterorganicchemistry.com A wide array of nucleophiles can participate in this transformation. The strength of the nucleophile dictates the reaction's reversibility; strong nucleophiles like organometallic reagents or hydrides typically result in irreversible addition. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophile attacking the electrophilic carbon, followed by the departure of the triflate group, ultimately leading to the formation of a new carbon-nucleophile bond and functionalization at the original amide carbonyl position.

The carbon-nitrogen bond in amides, including this compound, possesses a significant degree of double bond character due to resonance. nih.gov This partial double bond restricts free rotation, leading to the existence of planar geometric isomers, often designated as E/Z or s-trans/s-cis conformers. The energy barrier for this rotation is substantial, making the interconversion slow on the NMR timescale at room temperature. science.govresearchgate.net This conformational rigidity can have a profound impact on reactivity. The steric environment around the amide carbonyl and the nitrogen atom differs significantly between conformers. Consequently, the accessibility of the carbonyl oxygen for electrophilic activation and the subsequent approach of a nucleophile to the carbonyl carbon can be influenced by the predominant conformation of the molecule in solution. researchgate.net

Table 1: Representative Rotational Energy Barriers for Amide Bonds

| Compound | Rotational Barrier (kcal/mol) | Method |

| N,N-dimethylformamide | ~22 | NMR Spectroscopy |

| N,N-dimethylacetamide | ~19 | NMR Spectroscopy |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 | Dynamic NMR |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 | 13C NMR |

This table presents typical values to illustrate the energy scale of amide bond rotation. nih.govresearchgate.net

Alkene Functionalization and π-System Reactivity

The terminal alkene in this compound provides a second site for synthetic modification, distinct from the amide carbonyl. Its reactivity is characteristic of a π-system.

The terminal alkene in this compound is an unactivated, isolated double bond, making it generally less susceptible to direct nucleophilic attack compared to conjugated systems. However, specific reaction pathways can enable its functionalization.

Michael Addition: The Michael reaction, or 1,4-addition, classically involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. mdpi.comnih.gov Since the alkene in this compound is not conjugated with the carbonyl groups, it is not a standard Michael acceptor. Functionalization via a Michael-type pathway would require prior modification or the use of specific catalysts to induce reactivity.

α-Specific Additions: In certain activated olefinic compounds, nucleophilic addition can occur at the α-carbon, a process sometimes referred to as anti-Michael or α-Michael addition. mdpi.com This regioselectivity can be influenced by the presence of highly electron-withdrawing groups or specific reaction conditions. mdpi.com For this compound, achieving α-addition would likely necessitate a specialized catalytic system to control the regioselectivity of the nucleophilic attack on the double bond.

Enamides, which are N-vinyl amides, can act as nucleophiles themselves, often reacting with electrophiles. nih.govresearchgate.net While this compound is not an enamide, its enolate, formed by deprotonation of the acetyl group, could serve as a nucleophile in various C-C bond-forming reactions.

The π-bond of the alkene is susceptible to attack by radical species. Radical addition typically involves an initiation step to generate a radical, which then adds to the double bond to form a new carbon-centered radical. This intermediate can then be trapped by another molecule to complete the functionalization.

Difunctionalization strategies aim to introduce two distinct functional groups across the double bond in a single operation. For a terminal alkene like that in this compound, this can be achieved through various methods, including those mediated by radical intermediates. Such strategies significantly increase molecular complexity and are a powerful tool in modern organic synthesis. researchgate.net These reactions can install a combination of atoms, such as carbon-halogen, carbon-oxygen, or carbon-nitrogen bonds, across the former C=C bond, providing access to a diverse range of functionalized products.

Electrophilic and Photoredox-Catalyzed Functionalization of Unsaturated Amides

Unsaturated amides, including structures analogous to this compound, are versatile substrates for a variety of functionalization reactions. Their reactivity can be harnessed through electrophilic activation and photoredox catalysis to introduce new chemical bonds and build molecular complexity.

Under superacidic conditions, using reagents like triflic acid or an excess of aluminum chloride (AlCl₃), α,β-unsaturated amides exhibit enhanced electrophilicity. organic-chemistry.orgresearchgate.net This activation facilitates reactions with weak nucleophiles. For instance, in the presence of AlCl₃, these amides can condense with aromatic compounds to yield 3-arylpropionamides in high yields. organic-chemistry.org The proposed mechanism involves the formation of highly reactive dicationic intermediates, termed superelectrophiles, which are potent enough to engage in Friedel-Crafts-type reactions. organic-chemistry.orgresearchgate.net

Photoredox catalysis offers a complementary approach, enabling the functionalization of unsaturated systems under mild conditions through single-electron transfer (SET) processes. upenn.edunih.gov This strategy is particularly effective for generating radical intermediates that can participate in a wide range of transformations. nih.gov In combination with nickel catalysis (photoredox/Ni dual catalysis), this method has expanded the scope of C-C bond construction. upenn.edu For example, reactive amidyl radicals can be generated from alkenyl amides via a proton-coupled electron transfer (PCET) pathway. These radicals can then undergo a cascade amidoarylation and cross-coupling with aryl bromides to form complex molecules containing pyrrolidinone cores. upenn.edu This dual catalytic system is redox-neutral and demonstrates good functional group tolerance. upenn.edu

The functionalization can also occur at the α-position to the nitrogen atom in N-alkyl amides through photoredox-mediated hydrogen atom transfer (HAT) processes. researchgate.netkaust.edu.sa This allows for the formation of α-amino radicals, which can then react with electron-deficient alkenes in Giese-type additions. researchgate.net These reactions provide a pathway for the direct functionalization of otherwise unreactive C(sp³)–H bonds. kaust.edu.sa

Table 1: Comparison of Catalytic Methods for Unsaturated Amide Functionalization

| Feature | Electrophilic Activation (Superacid/Lewis Acid) | Photoredox/Nickel Dual Catalysis |

|---|---|---|

| Activating Agent | Triflic acid, Aluminum Chloride (AlCl₃) organic-chemistry.orgresearchgate.net | Photosensitizer (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), Nickel catalyst upenn.edukaust.edu.sa |

| Key Intermediate | Dicationic superelectrophiles organic-chemistry.org | Amidyl radicals, α-amino radicals upenn.eduresearchgate.net |

| Typical Nucleophiles | Weak nucleophiles (e.g., arenes, cyclohexane) organic-chemistry.org | Aryl halides, electron-deficient alkenes upenn.edu |

| Reaction Conditions | Often requires strong acids or excess Lewis acids | Mild conditions, visible light irradiation upenn.edukaust.edu.sa |

| Representative Transformation | Friedel-Crafts alkylation with arenes organic-chemistry.org | Amidoarylation of unactivated olefins upenn.edu |

Intramolecular Cyclization Reactions and Molecular Rearrangements

The structural motifs within this compound, namely the enamide and the pent-4-enamide (B1609871) systems, are predisposed to intramolecular reactions that lead to the formation of cyclic structures and molecular rearrangements.

Formation of Nitrogen-Containing Heterocycles from Enamides

The enamide functionality is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govbohrium.com These intramolecular cyclization reactions are pivotal in synthetic organic chemistry for constructing ring systems found in numerous natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net The specific heterocycle formed depends on the substitution pattern of the enamide and the reaction conditions employed.

One common strategy involves the activation of the amide, for example with triflic anhydride (Tf₂O), which promotes cyclization onto a tethered olefin. This approach, a variation of the Bischler–Napieralski reaction, can be used to synthesize substituted pyrrolidines and piperidines. rsc.org The addition of various radicals to N-(arylsulfonyl)acrylamides can also initiate cyclization cascades. These reactions proceed through amidyl radical intermediates, which can cyclize to form new C–N and C–C bonds, ultimately leading to complex heterocyclic scaffolds like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org The versatility of these methods allows for the construction of five- and six-membered rings, as well as more complex bridged N-heterocycles. beilstein-journals.orgrsc.org

Ring-Closing Reactions Initiated by the Pent-4-enamide Structural Element

The pent-4-enamide structure contains a terminal alkene and an amide nitrogen, perfectly positioned for intramolecular ring-closing reactions. Ring-closing metathesis (RCM) is a powerful and widely used method for this transformation, typically employing ruthenium-based catalysts such as Grubbs catalysts. ru.nlnih.gov

RCM of olefin-containing enamides has been successfully used to construct five- and six-membered cyclic enamides. ru.nlnih.gov The reaction involves the formation of a new carbon-carbon double bond, closing the ring and releasing a small volatile olefin, such as ethene. The efficiency of the reaction and the yield of the cyclic product can be influenced by the choice of catalyst, solvent, and temperature. For instance, second-generation Grubbs catalysts often show higher reactivity and stability, allowing reactions to proceed at higher temperatures, which can be necessary for more substituted or sterically hindered substrates. ru.nlthieme-connect.com While the formation of five- and six-membered rings generally proceeds efficiently, the synthesis of larger, medium-sized rings can sometimes be complicated by competing isomerization reactions of the olefin substrate. ru.nlresearchgate.net This methodology has proven effective for accessing key heterocyclic cores like pyrrolines and tetrahydropyridines. nih.gov

Table 2: Ring-Closing Metathesis (RCM) of Olefinic Amides

| Ring Size | Catalyst Generation | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| 5-membered | 1st Gen. Grubbs (2) | CH₂Cl₂, 20-40 °C | Good yields (~60%+) | ru.nl |

| 5-membered (substituted) | 2nd Gen. Grubbs (3) | 1,2-dichloroethane, 84 °C | Improved yields (75%) | ru.nl |

| 6-membered | 2nd Gen. Grubbs (3) | Toluene, 80 °C | Good yields | nih.gov |

| 7-membered | 2nd Gen. Grubbs (3) | 1,2-dichloroethane, 84 °C | Isomerization to 6-membered ring | ru.nl |

| Macrocycles (13-15 membered) | Grubbs Catalyst | Dichloromethane (DCM) | Moderate yields (25-52%) | researchgate.net |

Photochemical E/Z Isomerization Processes in α,β-Unsaturated Amides

The α,β-unsaturated amide moiety, present in the enamide tautomer of this compound, can undergo photochemical E/Z isomerization upon irradiation with light. oup.com This process involves the conversion between the more thermodynamically stable E-isomer and the less stable Z-isomer. The isomerization typically proceeds via excitation to an excited state (singlet or triplet), where rotation around the C=C bond becomes possible, followed by relaxation to the ground state of either isomer. nih.gov

The efficiency and outcome of the isomerization can be influenced by several factors. In the solid state, the molecular conformation and crystal packing can affect the ability of the molecule to isomerize. oup.com The use of photosensitizers, such as iridium complexes like fac-[Ir(ppy)₃], can facilitate the E-to-Z isomerization of α,β-unsaturated carbonyl compounds under visible light irradiation by promoting the formation of a triplet excited state. researchgate.net Furthermore, Brønsted or Lewis acids can catalyze the photochemical isomerization by altering the photophysical properties of the unsaturated system, often causing a bathochromic shift (a shift to longer wavelengths) in the UV absorption spectrum. nih.gov

A related photochemical process is the deconjugation of α,β-unsaturated esters to their β,γ-unsaturated counterparts. This reaction is initiated by E/Z photoisomerization, followed by intramolecular 1,5-hydrogen atom transfer from the excited Z-isomer to form a transient intermediate, which can then rearrange to the deconjugated product. nih.govacs.org This represents a contra-thermodynamic process driven by light energy. nih.gov

Spectroscopic and Computational Characterization of 2 Acetylpent 4 Enamide

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For a molecule such as 2-Acetylpent-4-enamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy would provide a complete picture of its atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the atomic framework of this compound can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The terminal vinyl group is expected to show a complex multiplet for the proton on the internal carbon and two separate multiplets for the terminal protons due to their different magnetic environments. The protons on the carbon adjacent to the vinyl group would likely appear as a triplet. The single proton at the chiral center, bonded to the carbon bearing the acetyl and amide groups, is anticipated to be a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methyl protons of the acetyl group would present as a sharp singlet. The two protons of the primary amide group may appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons of the acetyl and amide groups are expected to resonate at the downfield end of the spectrum. The two carbons of the vinyl group will have characteristic shifts in the olefinic region. The remaining aliphatic carbons, including the methyl carbon of the acetyl group, the methylene carbon, and the methine carbon at the chiral center, will appear at the upfield end of the spectrum.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.2 | ~25 |

| CH (chiral center) | ~3.5 | ~50 |

| CH₂ | ~2.5 | ~35 |

| =CH (internal) | ~5.8 | ~135 |

| =CH₂ (terminal) | ~5.1, ~5.2 | ~117 |

| C=O (acetyl) | - | ~208 |

| C=O (amide) | - | ~175 |

| NH₂ | ~7.0, ~7.5 (broad) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Analysis of Fragmentation Pathways in Unsaturated Amides, focusing on N-CO Cleavage

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

A common fragmentation pathway for amides is the cleavage of the N-CO bond. scirp.orgnih.gov In the case of this compound, this would result in the formation of an acylium ion. Another likely fragmentation is the loss of the acetyl group as a ketene molecule or an acetyl radical. The presence of the terminal double bond also opens up possibilities for rearrangements and other specific cleavage patterns. For instance, a McLafferty-type rearrangement could occur if a gamma-hydrogen is accessible to the carbonyl oxygen. Given the structure of this compound, a McLafferty rearrangement is a plausible fragmentation pathway.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 127 | [M]⁺ | Molecular Ion |

| 112 | [M - NH₃]⁺ | Loss of ammonia |

| 84 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 72 | [CH₂=CHCH₂CH=C=O]⁺ | Cleavage adjacent to the chiral center |

| 55 | [CH₂=CHCH₂]⁺ | Allylic cation |

| 43 | [CH₃CO]⁺ | Acylium ion from acetyl group |

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, acetyl, and vinyl functional groups. The N-H stretching vibrations of the primary amide will appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) will be a strong absorption around 1650 cm⁻¹, while the N-H bending vibration (Amide II band) will appear around 1600 cm⁻¹. The C=O stretch of the acetyl group is expected around 1710 cm⁻¹. The C=C stretching of the terminal alkene will be observed around 1640 cm⁻¹, and the =C-H stretching vibrations will be seen just above 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=C double bond stretch is typically a strong and sharp signal, which would be a prominent feature for this compound. The C=O stretching vibrations of the amide and acetyl groups will also be visible, though their intensities may differ from the IR spectrum. The symmetric C-H stretching vibrations of the methyl and methylene groups will also be observable.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide (NH₂) | N-H stretch | 3400-3200 (two bands) | 3400-3200 |

| Amide (C=O) | Amide I | ~1650 | ~1650 |

| Amide (N-H) | Amide II | ~1600 | Weak |

| Acetyl (C=O) | C=O stretch | ~1710 | ~1710 |

| Vinyl (C=C) | C=C stretch | ~1640 | Strong, ~1640 |

| Vinyl (=C-H) | C-H stretch | ~3080 | ~3080 |

| Alkyl (C-H) | C-H stretch | 2950-2850 | 2950-2850 |

Quantum Chemical Studies and Theoretical Modeling Approaches

Quantum chemical studies provide a theoretical framework to understand the electronic structure, stability, and reactivity of molecules. For this compound, these methods can be employed to investigate its conformational preferences, intermolecular interactions, and potential reaction mechanisms.

Density Functional Theory (DFT) Applications in Conformational Analysis and Intermolecular Interactions, including Hydrogen Bonding

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of molecules. It can be used to perform a detailed conformational analysis of this compound to identify its most stable three-dimensional structures. The rotation around the single bonds in the molecule, particularly the C-C bond of the pentenyl chain and the C-N bond of the amide, will lead to various conformers with different energies. DFT calculations can predict the relative energies of these conformers and identify the global minimum energy structure.

Furthermore, DFT can be used to investigate intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form hydrogen bonds between the N-H protons of one molecule and the carbonyl oxygen of another. DFT calculations can model these interactions and predict their strength and geometry, providing insights into the packing of the molecules in the solid state and their behavior in solution.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry, particularly DFT, can be employed to elucidate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the amide bond or addition reactions to the double bond can be studied. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out.

The identification and characterization of transition state structures are crucial for understanding the kinetics of a reaction. DFT calculations can locate the transition state for a given reaction and determine its geometry and energy. This information can then be used to calculate the activation energy of the reaction, which is a key factor in determining the reaction rate. For this compound, computational studies could explore, for instance, the mechanism of its synthesis or its potential reactivity in various chemical transformations.

Rationalization of Stereoselection via Quantum Mechanics

Information on the quantum mechanical rationalization of stereoselection for this compound is not available in the current scientific literature.

Molecular Mechanics and Molecular Dynamics Simulations in Conformational Studies

There are no published studies on the use of molecular mechanics and molecular dynamics simulations to investigate the conformational properties of this compound.

To fulfill the user's request, dedicated experimental and computational studies on this compound would need to be conducted and published.

Strategic Applications of 2 Acetylpent 4 Enamide in Complex Molecule Synthesis

Utilization as a Versatile Intermediate in Contemporary Organic Synthesis

N-acetyl enamides are well-established as valuable building blocks in organic chemistry due to their dual electronic nature. The electron-withdrawing acetyl group decreases the electron density of the double bond, making it susceptible to nucleophilic attack, while the nitrogen lone pair can still participate in reactions, rendering the β-carbon nucleophilic. This amphiphilic reactivity, combined with their stability and ease of handling, makes them attractive precursors for a range of transformations.

Precursors for Chiral Amine Derivatives via Asymmetric Hydrogenation

The asymmetric hydrogenation of enamides is a powerful and widely used method for the synthesis of chiral amines, which are crucial components of many pharmaceuticals and natural products. researchgate.netnih.gov Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, in combination with chiral phosphine ligands, have proven highly effective in achieving high enantioselectivity in the reduction of the enamide double bond.

While direct studies on 2-Acetylpent-4-enamide are not prevalent, research on analogous β-substituted enamides demonstrates the feasibility of this approach. For instance, rhodium complexes with chiral bisphosphine ligands have been successfully employed in the hydrogenation of various N-acetyl enamides to produce chiral amines with excellent enantiomeric excess (ee). organic-chemistry.orgresearchgate.net

Table 1: Examples of Asymmetric Hydrogenation of N-Acetyl Enamides with Rhodium Catalysts

| Enamide Substrate | Chiral Ligand | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| (Z)-N-(1-phenylprop-1-en-2-yl)acetamide | (R,R)-Me-BPE | [Rh(COD)L]BF4 | THF | 10 | 25 | >99 | 96 |

| (Z)-N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide | (R,R)-Et-DuPhos | [Rh(COD)L]BF4 | MeOH | 4 | 25 | 100 | 98 |

The presence of the terminal alkene in this compound introduces a potential challenge for chemoselectivity. However, catalysts can often be tuned to selectively reduce the enamide double bond in the presence of other alkenes, particularly when the enamide is conjugated or sterically more accessible.

Building Blocks for Diverse Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the enamide moiety makes it an excellent precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of numerous biologically active molecules. nih.gov Enamides can participate in cyclization reactions through various mechanisms, including cycloadditions, transition metal-catalyzed annulations, and radical cyclizations.

For a molecule like this compound, the presence of both an enamide and a terminal alkene opens up possibilities for intramolecular cyclization reactions to form five- or six-membered rings. For example, radical cyclization could lead to the formation of substituted pyrrolidines or piperidines. Additionally, enamides are known to be effective partners in [4+2] cycloaddition reactions, which could be employed to construct more complex polycyclic systems.

Boron-containing enamides have also been demonstrated as versatile linchpins in the synthesis of nitrogen heterocycles, showcasing the broad utility of this functional group.

Role in the Total Synthesis of Bioactive Molecules and Natural Products

Enamides are key structural motifs in a number of natural products and serve as crucial intermediates in their total synthesis. researchgate.net The ability to introduce a nitrogen atom and a stereocenter simultaneously via asymmetric hydrogenation makes enamides highly valuable in the construction of complex alkaloids and other bioactive compounds.

While no total syntheses explicitly report the use of this compound, the strategic incorporation of similar enamide building blocks is well-documented. For instance, enamide cyclization strategies have been pivotal in the total synthesis of various alkaloids. researchgate.net The enamide functionality allows for the construction of key heterocyclic cores found in these natural products.

Enamide Reactivity in Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The unique reactivity of enamides makes them excellent participants in such reaction sequences. researchgate.net

A domino reaction involving the twofold addition of enamides to aldehydes has been reported to produce highly substituted tetrahydropyrans with excellent stereoselectivity. researchgate.net This process forms three new σ-bonds and up to five contiguous stereocenters in a one-pot operation. The reaction proceeds through the initial nucleophilic addition of the enamide to the aldehyde, followed by the formation of an N-acyliminium ion intermediate, which then undergoes further reaction.

Given its structure, this compound could potentially participate in similar domino sequences, with the terminal alkene offering a handle for further functionalization or participation in the cascade.

Supramolecular Interactions Involving N-Acetyl Enamides

The amide functionality within N-acetyl enamides is capable of participating in hydrogen bonding, which can lead to the formation of well-ordered supramolecular structures through molecular recognition and self-assembly processes.

Studies on Molecular Recognition and Self-Assembly Processes

The N-acetyl group plays a critical role in directing the self-assembly of various molecular systems. In the context of peptides, N-acetylation can promote head-to-tail self-assembly into continuous fibers through hydrogen bonding interactions. researchgate.net This principle can be extended to smaller molecules containing the N-acetyl group.

Influence of Hydrogen Bonding on Solid-State Conformations of Enamides

The formation of hydrogen bonds can lead to various supramolecular assemblies, such as chains, dimers, or more complex three-dimensional networks. harvard.edu The specific arrangement adopted by the enamide molecules in the crystal lattice is a result of a delicate balance between different intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking interactions where applicable.

In the case of this compound, the presence of the acetyl group introduces an additional carbonyl oxygen that can act as a hydrogen bond acceptor. This feature can lead to more intricate hydrogen-bonding patterns compared to simpler enamides. The interplay between the amide N-H donor and the two carbonyl acceptors (one from the amide and one from the acetyl group) can result in the formation of specific and predictable hydrogen-bonded motifs.

Research on related amide and enamide structures has shown that the N—H···O=C hydrogen bond is a primary directing force in their solid-state assembly. harvard.edu The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, is critical in defining the final crystal structure. The planarity of the amide group also contributes to the formation of well-ordered crystalline structures.

Detailed Research Findings

The analysis of various crystalline structures of amides and related compounds has established common hydrogen-bonding motifs. harvard.edu For secondary amides, where the nitrogen is bonded to one hydrogen and two carbon atoms, the formation of hydrogen-bonded tapes or sheets is a prevalent packing pattern. harvard.edu These motifs are stabilized by a repeating network of N—H···O=C hydrogen bonds.

The strength of hydrogen bonds, typically in the range of 1-5 kcal/mol, makes them moderately strong and directional, thus effectively guiding the orientation of molecules in a crystal. harvard.edu This directionality is a key factor in crystal engineering, allowing for the design of materials with specific packing arrangements and properties.

In the context of this compound, the competition between the amide carbonyl and the acetyl carbonyl as hydrogen bond acceptors would be a critical determinant of the final solid-state structure. The steric and electronic environment of each carbonyl group will influence its ability to accept a hydrogen bond.

The following table summarizes typical hydrogen bond parameters observed in the solid state for related amide compounds, which can be considered representative for predicting the behavior of this compound.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance in Enamide Structures |

| N—H···O=C (Amide) | 2.8 - 3.2 | 150 - 180 | Primary interaction driving the formation of chains and sheets. |

| C—H···O=C | 3.0 - 3.5 | 120 - 160 | Weaker interactions that contribute to the overall crystal packing. |

| N—H···O=C (Acetyl) | 2.8 - 3.2 | 150 - 180 | A potential competing interaction influencing the hydrogen-bonding network. |

This data is generalized from studies on various amide-containing crystal structures and serves as a predictive model for this compound.

The solid-state conformation of this compound is therefore expected to be governed by a network of hydrogen bonds, primarily of the N—H···O=C type. The specific conformation adopted will be the one that maximizes the stability of these interactions while accommodating other intermolecular forces. The presence of the additional acetyl group offers the possibility of more complex and potentially polymorphic crystalline forms, each with a unique hydrogen-bonding arrangement.

Future Directions and Emerging Research Avenues for 2 Acetylpent 4 Enamide Chemistry

Development of Novel Catalytic Systems for Enamide Transformations

The selective functionalization of enamides, including 2-Acetylpent-4-enamide, is a key focus of modern organic synthesis. The development of novel catalytic systems is crucial for achieving high efficiency, regioselectivity, and stereoselectivity in these transformations. Current research is moving beyond traditional methods to explore more sustainable and powerful catalytic strategies.

Recent progress has highlighted several promising areas. Transition metal catalysis, photoredox catalysis, and organocatalysis are being extensively investigated to control the regioselectivity of enamide hydrofunctionalization, which is a direct method for constructing α- and β-functionalized amines. bohrium.com Visible-light photoredox catalysis, in particular, offers a mild and environmentally friendly approach for the direct C-H functionalization of various enamides and enecarbamates. nih.gov For instance, using photocatalysts like [Ir(ppy)₂(dtbbpy)PF₆], it is possible to achieve alkylation, trifluoromethylation, and arylation of the enamide backbone under gentle irradiation. nih.gov

Lewis acid catalysis has also proven effective in activating enamides as nucleophiles for reactions with electrophiles such as glyoxylates and N-acylimino esters. acs.org Furthermore, the use of chiral catalysts, including scandium-based systems and chiral phosphoric acids, is enabling highly enantioselective transformations. mdpi.comacs.org These advanced catalytic systems are paving the way for the synthesis of complex, chiral molecules derived from simple enamide precursors.

Table 1: Comparison of Catalytic Strategies for Enamide Functionalization

| Catalytic Strategy | Key Features | Potential Transformations for this compound |

|---|---|---|

| Transition Metal Catalysis | High efficiency and selectivity; diverse reactivity. bohrium.com | Hydroamination, hydroalkylation, cross-coupling. |

| Photoredox Catalysis | Mild reaction conditions; use of visible light; environmentally friendly. nih.gov | C-H alkylation, arylation, trifluoromethylation. |

| Organocatalysis | Metal-free; enantioselective transformations. acs.org | Asymmetric alkylation, cycloadditions. |

| Lewis Acid Catalysis | Activation of enamides as nucleophiles. acs.org | Mannich-type reactions, additions to aldehydes. |

Exploration of Electrochemical Methods for Enamide Functionalization

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to traditional chemical oxidants and reductants. researchgate.netresearchgate.net The application of electrochemical methods to enamide functionalization is a rapidly growing field with significant potential. These methods often proceed under mild conditions without the need for metal catalysts or external oxidants, reducing waste and simplifying purification. rsc.orgrsc.org

Recent breakthroughs include the electrochemical aminooxygenation of enamides with azoles, providing direct access to 4-azolated oxazolines, which can serve as valuable ligands in other transition-metal-catalyzed reactions. acs.org This process utilizes electrical energy as the driving force and a simple sodium bromide mediator. acs.org Other notable electrochemical transformations include:

Sulfonylation: The reaction of enamides with sodium sulfinates can be achieved electrochemically to produce β-amidovinyl sulfones in moderate to good yields without catalysts or supporting electrolytes. rsc.org

Halogenation: Inexpensive and non-toxic sodium halides (NaBr or NaCl) can be used for the direct and stereoselective bromination or chlorination of the enamide C(sp²)-H bond. researchgate.netrsc.org The resulting halogenated enamides are versatile intermediates for cross-coupling reactions. rsc.org

Trifluoromethylation: Direct trifluoromethylation of enamides, a challenging transformation, has been successfully demonstrated using electrochemical methods with Langlois' reagent (CF₃SO₂Na). acs.orgresearchgate.net The use of microflow electrochemical cells has been shown to significantly improve yields compared to batch reactors, highlighting the process intensification benefits of this technology. acs.org

These electrochemical methods expand the synthetic toolbox for modifying this compound, enabling the introduction of a wide range of functional groups under sustainable conditions.

Table 2: Overview of Electrochemical Functionalizations of Enamides

| Transformation | Reagent/Mediator | Key Advantages | Product Type |

|---|---|---|---|

| Aminooxygenation | Azoles, NaBr acs.org | Metal- and oxidant-free, direct synthesis of ligands. | 4-Azolated oxazolines |

| Sulfonylation | Sodium sulfinates rsc.org | Catalyst- and electrolyte-free, green oxidant. | β-Amidovinyl sulfones |

| Bromination | Sodium bromide (NaBr) rsc.org | Inexpensive, non-toxic, stereoselective. | Brominated enamides |

Advanced Computational Predictions for Enamide Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic reactions. researchgate.net For enamide chemistry, advanced computational studies can provide deep mechanistic insights, rationalize experimental outcomes, and guide the design of new catalysts and reactions with high stereoselectivity.

While specific computational studies on this compound are not yet prevalent, methodologies applied to similar systems demonstrate the potential of this approach. For example, DFT calculations have been used to:

Elucidate Reaction Mechanisms: Computational models can map out entire reaction pathways, identifying transition states and intermediates. This has been applied to understand the origin of selectivity in reactions involving transient radical intermediates, which can be relevant to photoredox and electrochemical enamide transformations. acs.org

Predict Stereoselectivity: The torquoselectivity (stereoselectivity) of electrocyclization reactions, such as the Nazarov reaction, has been accurately predicted using DFT calculations. researchgate.net Similar approaches could be used to predict the diastereoselectivity or enantioselectivity of pericyclic or cyclization reactions involving this compound.

Rationalize Catalyst Performance: By modeling the interactions between a catalyst and the enamide substrate, researchers can understand the noncovalent interactions that govern stereocontrol. acs.org This knowledge is crucial for the rational design of more effective chiral catalysts for asymmetric transformations of enamides.

The application of these advanced computational methods will accelerate the discovery of novel, highly selective reactions for this compound, reducing the need for extensive empirical screening and providing a more profound understanding of its chemical behavior.

Integration of this compound into Functional Materials Design

The unique structural and electronic properties of the enamide moiety make it an attractive building block for the design of novel functional materials. researchgate.net Enamides offer a balance of stability and reactivity, which can be harnessed to create polymers and small molecules with tailored properties. researchgate.netrsc.org

The incorporation of the this compound unit into polymer backbones could lead to new classes of polyamides with specific functionalities. The enamine structural unit has been used to synthesize polyamides by reacting with diisocyanates. researchgate.net A similar strategy could be envisioned for enamides, potentially yielding materials with interesting thermal, mechanical, or electronic properties. The presence of the double bond and the acetyl group in this compound offers sites for post-polymerization modification, allowing for the fine-tuning of material characteristics.

Furthermore, the enamide group is present in numerous biologically active natural products, suggesting that materials incorporating this motif could have applications in biomedicine, for instance, as biocompatible polymers or as scaffolds for drug delivery systems. nih.govbohrium.com The ability of enamides to participate in various cycloaddition and cyclization reactions also opens up possibilities for creating complex, three-dimensional polymer architectures and cross-linked materials. nih.govnih.gov Future research will likely focus on synthesizing and characterizing polymers derived from this compound and exploring their potential applications in fields ranging from materials science to medicinal chemistry.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| [Ir(ppy)₂(dtbbpy)PF₆] |

| Sodium bromide |

| Sodium chloride |

| Langlois' reagent (CF₃SO₂Na) |

| Triflic anhydride (B1165640) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

Q & A

Q. What steps ensure reproducibility when replicating this compound synthesis protocols?

- Methodological Answer : Publish detailed protocols with exact equipment models (e.g., rotary evaporator settings), solvent batch numbers, and purification steps (e.g., column chromatography gradients). Share raw data (NMR FID files, HPLC chromatograms) in supplementary materials. Collaborate with third-party labs for independent validation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 92–94°C (DSC) | |

| Solubility (25°C) | 12 mg/mL in DCM | |

| λmax (UV-Vis) | 210 nm (ε = 450 L/mol·cm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.